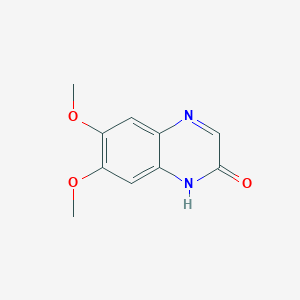

6,7-Dimethoxyquinoxalin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTHNWNCKJAQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462637 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-98-0 | |

| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinoxalin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Core Properties and Research Perspectives

Disclaimer: Direct experimental data for 6,7-Dimethoxyquinoxalin-2-ol is limited in publicly available literature. This guide has been compiled based on the established chemical principles of quinoxaline derivatives and data from structurally analogous compounds. The information provided herein serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] The quinoxaline scaffold is a key component in various antibiotics, such as echinomycin and levomycin.[2] Molecules in this family are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The 6,7-dimethoxy substitution pattern, in particular, has been explored in related heterocyclic systems, such as quinazolines and quinolines, and has been associated with potent biological effects, including the inhibition of receptor tyrosine kinases like c-Met.[7][8] This guide focuses on the core properties of this compound, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation.

Core Physicochemical Properties

| Property | Predicted/Calculated Value |

| Chemical Structure |  (Illustrative) (Illustrative) |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| IUPAC Name | 6,7-dimethoxyquinoxalin-2(1H)-one |

| CAS Number | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

| pKa | Not available |

Proposed Synthesis and Experimental Protocols

The synthesis of quinoxalin-2-ol (or its tautomeric form, quinoxalin-2(1H)-one) derivatives is commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.[3]

Detailed Experimental Protocol for Synthesis:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxybenzene-1,2-diamine (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the diamine.

-

Reagent Addition: Add ethyl glyoxylate (1.1 equivalents) to the solution. A catalytic amount of a weak acid like acetic acid can be added if ethanol is used as the solvent.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.[1][9][10][11][12] The expected spectroscopic data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the quinoxaline ring (2H, singlets or doublets, δ 7.0-8.0 ppm). - Methoxy protons (6H, two singlets, δ 3.8-4.2 ppm). - A broad singlet for the -OH proton (if in a non-exchanging solvent) or the N-H proton of the tautomeric amide form. |

| ¹³C NMR | - Aromatic carbons (δ 100-150 ppm). - Methoxy carbons (δ 55-60 ppm). - A carbonyl carbon (C=O) in the amide tautomer (δ 155-165 ppm). |

| IR Spectroscopy | - O-H or N-H stretching (broad band, 3200-3500 cm⁻¹). - C=O stretching (amide I band, ~1650-1680 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C-O (ether) stretching (~1200-1300 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20. |

Experimental Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a 300 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.

-

Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.

Potential Biological Activities and Signaling Pathways

Given the extensive research on quinoxaline derivatives, this compound is a candidate for a range of biological activities.[3][6] Structurally similar compounds, such as 6,7-dimethoxy-4-anilinoquinolines, have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is a key player in cancer cell proliferation and metastasis.[7] The broader class of quinoxalines has demonstrated significant antimicrobial, antiviral, and anticancer effects.[2][4][5]

This diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a receptor tyrosine kinase, similar to other 6,7-dimethoxy substituted heterocyclic compounds.[7] This inhibition would block downstream signaling pathways that are often overactive in various cancers, leading to a reduction in cell proliferation, migration, and survival.

Conclusion

While this compound remains a compound with limited direct characterization in the scientific literature, its structural features suggest it is a promising candidate for further investigation. As a member of the quinoxaline family with a 6,7-dimethoxy substitution pattern, it holds potential for a range of biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications, encouraging further research into this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a proposed synthesis route based on established methods, and an exploration of its potential biological significance in the context of related compounds. Given the limited specific research on this molecule, this document also highlights areas for future investigation.

Chemical and Physical Properties

Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the fundamental properties derived from supplier information and computational predictions.

| Property | Value | Source |

| CAS Number | 5739-98-0 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₀N₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 206.20 g/mol | Chemical Supplier Catalogs |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | COC1=CC2=C(C=C1OC)N=C(C=N2)O | |

| Tautomeric Form | 6,7-dimethoxy-1H-quinoxalin-2-one | --INVALID-LINK-- |

Synthesis Methodology

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This reaction typically proceeds under mild acidic or neutral conditions and is a widely used method for constructing the quinoxaline core.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reactants.

-

Dissolution of Reactants: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-Ketoester: To the stirred solution, add ethyl glyoxylate (1.1 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Spectral Data

No experimentally derived NMR, IR, or Mass Spectra for this compound are available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-quinoxalinone, is available and provides valuable structural confirmation.

| Spectral Data Type | Key Features (for 6,7-dimethoxy-2(1H)-quinoxalinone) |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and an N-H proton are expected. The chemical shifts would be influenced by the solvent. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and a carbonyl carbon are anticipated. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (in the quinoxalinone tautomer), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching are expected. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass of C₁₀H₁₀N₂O₃ is expected, along with characteristic fragmentation patterns. |

Biological Activity and Potential Applications in Drug Development

While there is no direct biological data for this compound, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Studies on various quinoxaline analogs have revealed that the substitution pattern on the benzene ring significantly influences their biological activity. The presence of methoxy groups, in particular, has been associated with potent anticancer effects in related heterocyclic systems. It is hypothesized that these groups can enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.

Potential as an Anticancer Agent

Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The structural motif of this compound makes it a candidate for investigation as an inhibitor of various kinases or other enzymes implicated in cancer.

Caption: Potential mechanism of action for quinoxaline-based anticancer agents.

In Silico Predictions

Computational tools can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such in silico studies can guide future experimental work by prioritizing the most promising biological targets and assessing the compound's drug-likeness.

Future Research Directions

The lack of extensive data on this compound presents several opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

-

Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and logP.

-

Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.

-

Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound is a chemical entity with a promising scaffold for medicinal chemistry research. While direct experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the known activities of structurally related compounds. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full potential in the field of drug discovery and development.

In-Depth Technical Guide: Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 6,7-Dimethoxyquinoxalin-2-ol, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.

Chemical Identity

Systematic Name: this compound CAS Number: 5739-98-0 Molecular Formula: C₁₀H₁₀N₂O₃[1][2]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Quantitative Data Summary

The table below summarizes the key quantitative data used in the molecular weight calculation.

| Component | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 10 | 1.008 | 10.08 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total Molecular Weight | 206.191 |

Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). They represent a weighted average of the naturally occurring isotopes of each element.

The calculated molecular weight of this compound is 206.191 g/mol . This value is consistent with the molecular weight of 206.2 g/mol provided by chemical suppliers[1][3].

Molecular Composition Visualization

The following diagram illustrates the elemental composition of this compound, showing the constituent elements that contribute to its overall molecular weight.

Caption: Elemental contribution to the molecular structure.

Experimental Protocols

The determination of the molecular formula and weight of a novel or known compound like this compound typically involves the following standard analytical techniques:

4.1. Mass Spectrometry (MS)

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound.

-

Methodology:

-

A sample of this compound is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of the molecule, which confirms the number and types of atoms present, thereby validating the molecular formula.

-

Methodology:

-

A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

The sample is placed in a strong magnetic field within the NMR spectrometer.

-

¹H NMR and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of atoms and confirm the presence of the dimethoxy, quinoxaline, and hydroxyl functional groups, consistent with the proposed structure and molecular formula.

-

4.3. Elemental Analysis

-

Objective: To determine the percentage composition of each element (C, H, N, O) in the compound.

-

Methodology:

-

A precisely weighed sample of the compound is combusted in a controlled environment.

-

The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.

-

The percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of their respective combustion products.

-

The percentage of oxygen is typically determined by difference.

-

The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C₁₀H₁₀N₂O₃) to verify its accuracy.

-

References

An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6,7-Dimethoxyquinoxalin-2-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound exists in tautomeric equilibrium with its more stable keto form, 6,7-Dimethoxyquinoxalin-2(1H)-one. The structural details and key properties are summarized below.

Chemical Structure:

-

IUPAC Name: 6,7-dimethoxyquinoxalin-2(1H)-one

-

Synonyms: 6,7-Dimethoxy-2-quinoxalinone

-

Molecular Formula: C₁₀H₁₀N₂O₃[1]

-

Molecular Weight: 206.20 g/mol [1]

-

InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N[1]

Physicochemical Data:

A summary of the available quantitative data for 6,7-Dimethoxyquinoxalin-2(1H)-one is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Exact Mass | 206.069142 g/mol | [1] |

| 1H NMR (Solvent: TFA) | Referenced | [1] |

Table 1: Physicochemical Properties of 6,7-Dimethoxyquinoxalin-2(1H)-one

Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one

The primary synthetic route to 6,7-Dimethoxyquinoxalin-2(1H)-one involves the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid. This reaction is a well-established method for the formation of the quinoxalinone ring system.

Reaction Scheme:

Caption: Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one.

General Experimental Protocol

Materials:

-

4,5-dimethoxy-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Ethanol or a similar suitable solvent

-

Water

Procedure:

-

Dissolution: Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Addition of Glyoxylic Acid: To this solution, add an aqueous solution of glyoxylic acid monohydrate.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure 6,7-Dimethoxyquinoxalin-2(1H)-one.

Spectroscopic Characterization

The structure of 6,7-Dimethoxyquinoxalin-2(1H)-one can be confirmed by standard spectroscopic methods.

-

1H NMR Spectroscopy: A proton NMR spectrum of 6,7-dimethoxy-2(1H)-quinoxalinone has been recorded in trifluoroacetic acid (TFA) as the solvent.[1] The characteristic signals would include singlets for the two methoxy groups, signals for the aromatic protons on the benzene ring, and a signal for the proton at the 3-position of the quinoxalinone ring.

-

13C NMR Spectroscopy: The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbons, and the carbon at the 3-position.

-

Mass Spectrometry: The exact mass of the molecule can be determined by high-resolution mass spectrometry, which should correspond to the calculated exact mass of 206.069142 g/mol .[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the carbonyl group (C=O) of the quinoxalinone ring, typically in the region of 1650-1700 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of 6,7-Dimethoxyquinoxalin-2(1H)-one.

Conclusion

This technical guide has summarized the available information on the structure and synthesis of this compound and its predominant tautomer, 6,7-Dimethoxyquinoxalin-2(1H)-one. While a detailed, peer-reviewed experimental protocol for its synthesis is not explicitly available in the searched literature, a general and reliable synthetic method has been outlined. The provided data and workflows offer a solid foundation for researchers to synthesize and characterize this important heterocyclic compound for applications in drug discovery and development. Further research to establish a detailed experimental protocol and comprehensive characterization data is encouraged.

References

Potential Therapeutic Targets of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxaline family. While direct pharmacological data on this specific molecule is limited in publicly available literature, the quinoxaline scaffold and the 6,7-dimethoxy substitution pattern are present in numerous biologically active compounds. This technical guide consolidates information on structurally related molecules to infer the potential therapeutic targets and mechanisms of action for this compound. The primary focus of this analysis points towards potential applications in oncology and infectious diseases.

Introduction to the Quinoxaline Scaffold

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1] The fusion of a benzene and a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold for the development of therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[3][4] The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system.

The Significance of the 6,7-Dimethoxy Substitution

The 6,7-dimethoxy substitution pattern on aromatic ring systems is a common feature in many potent, biologically active molecules. This substitution can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to biological targets. In many instances, the methoxy groups can participate in hydrogen bonding interactions within the binding pockets of enzymes and receptors, thereby enhancing the compound's inhibitory activity.

Potential Therapeutic Targets

Based on the analysis of structurally similar compounds bearing the quinoxaline core and/or the 6,7-dimethoxy substitution, the following are postulated as potential therapeutic targets for this compound.

Kinase Inhibition

Several quinoline and quinazoline derivatives with a 6,7-dimethoxy substitution pattern have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.

-

c-Met Kinase: The HGF/c-Met signaling pathway is a key driver of tumorigenesis and metastasis.[5] A series of 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against the c-Met tyrosine kinase by competing with ATP at its binding site.[5][6] This inhibition blocks downstream signaling, leading to a reduction in cell proliferation, survival, and invasion.[5]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated significant, dose-dependent inhibition of both EGFR and HER2 kinases.[7] These receptors are well-established therapeutic targets in various cancers, particularly breast and lung cancer.[7]

-

Aurora Kinase B: This kinase plays a critical role in cell division, and its inhibition can lead to apoptosis in cancer cells. 6,7-Dimethoxy-4-phenoxy-quinoline derivatives have been identified as potential inhibitors of Aurora Kinase B.[5]

Table 1: Kinase Inhibitory Activity of Structurally Related Compounds

| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |

| 6,7-dimethoxy-4-anilinoquinolines | c-Met | Varies by derivative | [6] |

| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amines | EGFR/HER2 | Varies by derivative | [7] |

| 6,7-Dimethoxy-4-phenoxy-quinoline derivatives | Aurora Kinase B | Not specified | [5] |

Topoisomerase I Inhibition

Topoisomerase I (TOP1) is an essential enzyme involved in DNA replication and transcription.[5] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[5] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent TOP1 inhibitors, stabilizing the TOP1-DNA cleavage complex.[5] The 6,7-dimethoxy groups are thought to facilitate hydrogen bonding within the enzyme-DNA complex binding pocket.[5]

Table 2: Anticancer Activity of a Structurally Related Topoisomerase I Inhibitor

| Compound | Cancer Cell Line | GI₅₀ (µM) |

| 14m (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline) | Leukemia (SR) | 0.133 |

| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | |

| Colon Cancer (COLO205) | 0.401 | |

| CNS Cancer (SF-295) | 0.328 | |

| Melanoma (LOX IMVI) | 0.116 | |

| Ovarian Cancer (NCI/ADR-RES) | 0.247 | |

| Renal Cancer (CAKI-1) | 0.458 | |

| Breast Cancer (T-47D) | 0.472 |

Data from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.[8]

Antimicrobial Activity

The quinoxaline scaffold is a core component of various antibiotics, and its derivatives have shown broad-spectrum antimicrobial activity.[3] They are known to inhibit the growth of Gram-positive bacteria and are active against various transplantable tumors.[3] While specific data for this compound is unavailable, the general class of quinoxalinones has demonstrated efficacy against both bacterial and fungal pathogens.[4]

Experimental Protocols

Detailed experimental protocols for the assessment of the potential therapeutic targets of this compound can be inferred from studies on structurally related compounds.

Kinase Inhibition Assay (General Protocol)

A common method for assessing kinase inhibition is the Caliper motility shift assay.

-

Reagents and Materials: Recombinant kinase (e.g., c-Met, EGFR, HER2), substrate peptide, ATP, kinase buffer, test compound (this compound), and a positive control inhibitor (e.g., cabozantinib).

-

Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate peptide, and test compound are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the mixture is loaded onto a microfluidic chip. f. The phosphorylated and unphosphorylated peptides are separated by electrophoresis and quantified.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay

-

Reagents and Materials: Supercoiled plasmid DNA, recombinant human Topoisomerase I, assay buffer, test compound, and a known TOP1 inhibitor (e.g., camptothecin).

-

Procedure: a. The test compound is incubated with supercoiled plasmid DNA and Topoisomerase I in the assay buffer. b. The reaction is allowed to proceed at 37°C. c. The reaction is terminated by the addition of a stop solution. d. The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.

-

Data Analysis: The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.

In Vitro Antiproliferation Assay (MTT Assay)

-

Reagents and Materials: Human cancer cell lines (e.g., A549, MCF-7, MKN-45), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals. d. The formazan crystals are dissolved in DMSO. e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI₅₀ or IC₅₀ value is determined.

Visualizations

Potential Signaling Pathway Inhibition

Caption: Inferred inhibitory action on key oncogenic signaling pathways.

General Experimental Workflow for Target Validation

Caption: A generalized workflow for the validation of potential therapeutic targets.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds provides a strong basis for inferring its potential mechanisms of action. The quinoxaline core, combined with the 6,7-dimethoxy substitution, suggests that this compound is a promising candidate for investigation as an inhibitor of key protein kinases involved in cancer, such as c-Met, EGFR, and HER2, as well as an inhibitor of Topoisomerase I. Furthermore, its potential as an antimicrobial agent warrants exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these potential therapeutic targets. Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 6,7-Dimethoxyquinoxalin-2-ol. As a key intermediate and potential pharmacophore in drug discovery, understanding its physicochemical properties is paramount for successful formulation, screening, and development. While specific, publicly available quantitative data for this compound is limited, this document leverages data from structurally related compounds and outlines detailed experimental protocols to empower researchers to generate robust in-house data.

Solubility Profile

Direct, experimentally determined solubility values for this compound are not readily found in public literature. However, by examining related quinoxaline and isoquinoline derivatives, we can infer a likely solubility profile. For instance, the related compound 6,7-dimethoxyisoquinoline is known to be soluble in DMSO.[1] Generally, the dimethoxy substitution on the quinoxaline ring is expected to increase lipophilicity compared to the unsubstituted parent structure. This would suggest a higher solubility in organic solvents like DMSO and lower solubility in aqueous media.

To address the absence of specific data, a standardized experimental approach is crucial. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Table 1: Solubility Data for a Structurally Related Compound

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 6,7-Dimethoxyisoquinoline | DMSO | Room Temperature | Soluble[1] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol details the steps for determining the thermodynamic solubility of this compound.

1. Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

-

Add a precise volume of the desired solvent (e.g., water, DMSO, buffer at a specific pH) to each vial.

-

Seal the vials securely to prevent any solvent evaporation during the experiment.

2. Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. For compounds with low solubility, this period can range from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has stabilized.

3. Sample Separation:

-

Once equilibrium is reached, let the vials stand at the experimental temperature to allow the excess solid to settle.

-

Carefully extract a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles, which is critical to prevent an overestimation of the solubility.

4. Analysis:

-

Prepare a stock solution of this compound with a known concentration in a solvent in which it is freely soluble.

-

Create a series of calibration standards by diluting the stock solution.

-

Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

5. Calculation:

-

Calculate the solubility of the compound, remembering to account for the dilution factor. The solubility is typically expressed in mg/mL, µg/mL, or mol/L.

Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter, influencing its storage, handling, and utility in experimental assays. While specific stability data is not available, general guidelines for quinoxaline derivatives suggest that they can be susceptible to hydrolysis and photodegradation.[2] Long-term storage in a cool, dry, and dark environment is recommended to maintain the compound's integrity.[2]

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Table 2: Recommended Storage Conditions for Related Quinoxaline Derivatives

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation.[2] |

| Room Temperature (Short-term) | Acceptable for brief periods in a controlled environment.[2] | |

| Humidity | Dry environment (use of desiccants) | Quinoxaline derivatives can be prone to hydrolysis.[2] |

| Light | Protection from light (e.g., amber vial) | Photodegradation can occur upon exposure to UV or visible light.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation, which is important for sensitive applications.[2] |

Experimental Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60 °C for 8 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

-

Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber. The exposure should be no less than 1.2 million lux hours and have an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

-

Control Sample: Maintain a stock solution at 4 °C, protected from light.

3. Sample Analysis:

-

Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.

-

Analyze all samples using a validated stability-indicating HPLC method.

Forced Degradation Study Workflow

References

Spectroscopic Profile of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxyquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of this molecule, it primarily exists as 6,7-dimethoxy-2(1H)-quinoxalinone. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for its unambiguous identification, purity assessment, and structural elucidation.

While a complete, publicly available dataset for 6,7-dimethoxy-2(1H)-quinoxalinone is not available, this guide presents a detailed spectroscopic analysis of the closely related compound, 6,7-dimethoxyquinolin-2(1H)-one, which shares the core dimethoxy-substituted aromatic ring and a similar lactam structure. This information serves as a valuable reference for researchers working with related scaffolds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 6,7-dimethoxyquinolin-2(1H)-one.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 11.56 | s | - | 1H | NH |

| 7.77 | d | 8.0 | 1H | Ar-H |

| 7.18 | s | - | 1H | Ar-H |

| 6.85 | s | - | 1H | Ar-H |

| 6.32 | d | 12.0 | 1H | CH= |

| 3.80 | s | - | 3H | OCH₃ |

| 3.78 | s | - | 3H | OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 161.19 | C=O |

| 151.21 | Ar-C |

| 144.11 | Ar-C |

| 139.12 | Ar-C |

| 133.91 | Ar-C |

| 118.08 | Ar-CH |

| 111.69 | Ar-C |

| 108.18 | Ar-CH |

| 97.04 | Ar-CH |

| 55.10 | OCH₃ |

| 54.92 | OCH₃ |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Table 3: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Ionization Mode | ESI-MS |

| Calculated [M+H]⁺ | 206.0817 m/z |

| Found [M+H]⁺ | 206.0598 m/z |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3000 | N-H Stretch | Amide |

| 3000-2850 | C-H Stretch | Aromatic/Aliphatic |

| 1680-1640 | C=O Stretch | Amide (Lactam) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Aryl ethers |

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Proton NMR spectra are recorded on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically used with a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width of 0-220 ppm is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.

-

Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the thin-film method is commonly employed.[2] A small amount of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. Then, the spectrum of the sample is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after chromatographic separation (e.g., via HPLC for ESI-MS or GC for EI-MS) or by direct infusion. For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.

-

Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and often fragment.[3]

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways.

Synthesis of Quinoxaline Derivatives

The most common and classical method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Modern advancements have led to the development of greener and more efficient protocols, employing various catalysts, microwave assistance, and solvent-free conditions to enhance yields and minimize environmental impact.[1]

General Experimental Protocol: Synthesis via Condensation

A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:

-

Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).[1]

-

Catalyst Addition (Optional): To improve reaction efficiency, a catalytic amount of an acid (e.g., a few drops of acetic acid) can be added.[1]

-

Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration if it precipitates. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.

A generalized workflow for the synthesis and subsequent evaluation of quinoxaline derivatives is depicted below:

Therapeutic Applications and Quantitative Data

Quinoxaline derivatives have demonstrated a wide array of biological activities, making them valuable candidates for drug development in various therapeutic areas. The following sections summarize their key applications with quantitative data presented for easy comparison.

Anticancer Activity

Quinoxalines have shown significant potential as anticancer agents, with mechanisms often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][3]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |

| Erdafitinib | Urothelial Carcinoma | IC50 (FGFR) | 0.001-0.003 | [4][5][6][7] |

| Compound 8 (N-allyl quinoxaline) | A549 (Lung) | IC50 | 0.86 | [8] |

| MCF-7 (Breast) | IC50 | 1.06 | [8] | |

| Compound 11 | EGFR Kinase | IC50 | 0.000508 | [9] |

| Compound 13 | EGFR Kinase | IC50 | 0.0004 | [10] |

| COX-2 | IC50 | 0.46 | [10] | |

| Compound 19a | MCF-7 (Breast) | IC50 | 8.2 | [11] |

| HepG2 (Liver) | IC50 | 5.4 | [11] | |

| Compound 20 | T-24 (Bladder) | IC50 | 8.9 | [12] |

| HeLa (Cervical) | IC50 | 12.3 | [12] | |

| Compound XVa | HCT116 (Colon) | IC50 | 4.4 | [13] |

| MCF-7 (Breast) | IC50 | 5.3 | [13] | |

| Compound 4m | A549 (Lung) | IC50 | 9.32 | [14] |

Antiviral Activity

The antiviral properties of quinoxalines have been explored against a range of viruses, with some derivatives showing potent inhibitory effects on viral replication.[7][15][16]

| Compound/Derivative | Virus | Activity Metric | Value (µM) | Reference(s) |

| Compound 1a | HCMV | IC50 | <0.05 | [16] |

| Compound 20 | HCMV | IC50 | <0.05 | [16] |

| Pyrido[2,3-g]quinoxalinone 16 | HCV | EC50 | 7.5 | [15] |

| Ganciclovir (Reference) | HCMV | EC50 | 0.059 | [15] |

Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[8][17][18][19][20][21] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |

| Quinoxaline Derivative | MRSA | MIC | 4 | [18] |

| Compound 2d | E. coli | MIC | 8 | [17] |

| Compound 3c | E. coli | MIC | 8 | [17] |

| Compound 10 | C. albicans | MIC | 16 | [17] |

| A. flavus | MIC | 16 | [17] | |

| Compound 4a | S. aureus | MIC | 6.25 | [20] |

| Compound 4h | S. aureus | MIC | 6.25 | [20] |

| Ciprofloxacin (Reference) | S. aureus | MIC | 6.25 | [8] |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxaline derivatives is often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2][10][13][22]

| Compound/Derivative | Target | Activity Metric | Value (µM) | Reference(s) |

| Compound 11 | COX-2 | IC50 | 0.62 | [10] |

| Compound 13 | COX-2 | IC50 | 0.46 | [10] |

| Compound 4a | COX-2 | IC50 | 1.17 | [10] |

| Compound 5 | COX-2 | IC50 | 0.83 | [10] |

Detailed Experimental Protocols

Synthesis of Erdafitinib (A Case Study)

Erdafitinib is an FDA-approved quinoxaline-based fibroblast growth factor receptor (FGFR) inhibitor.[4][5][6][7] A streamlined, green synthesis has been reported, highlighting the advancements in synthetic methodologies.[7][15]

Step 1: Suzuki-Miyaura Cross-Coupling A mixture of 7-bromo-2-chloroquinoxaline, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., KO-t-Bu) in an aqueous micellar solution is heated.[7] This reaction couples the pyrazole moiety to the quinoxaline core.

Step 2: Nucleophilic Aromatic Substitution The resulting 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is then reacted with N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine in the presence of a base to displace the chloro group and introduce the side chain.[5]

Step 3: Final Amination The final step involves a nucleophilic substitution with N-(2-chloroethyl)propan-2-amine hydrochloride in the presence of a base and a phase transfer catalyst to yield erdafitinib.[7]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][20][23][24][25][26]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[4]

-

Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives and incubated for 48-72 hours.[4]

-

MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours, allowing viable cells to convert MTT to formazan.[4][26]

-

Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[4][26]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[24]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[6][14][27][28][29][30]

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., VEGFR-2), a kinase-specific substrate, and ATP in a suitable buffer.[6][14]

-

Inhibitor Addition: Serial dilutions of the quinoxaline compound are added to the reaction mixture.[6]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).[6]

-

Detection: The amount of ATP remaining or the amount of phosphorylated substrate is measured. Luminescence-based assays like the Kinase-Glo® assay are commonly used to quantify the remaining ATP.[6][14]

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][12][17][18][20][25][31]

-

Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.[12]

-

Serial Dilution: Two-fold serial dilutions of the quinoxaline compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[18][31]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]

-

Incubation: The microplate is incubated at 37°C for 18-24 hours.[17]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12][18]

Mechanism of Action and Signaling Pathways

Many quinoxaline derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR)

Quinoxaline-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression and angiogenesis.[8][9][32][33] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell proliferation and the formation of new blood vessels that supply tumors.[1][34]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[9][24][29][34] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down this critical oncogenic signaling cascade.[29]

Conclusion

The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives underscore its importance in the development of novel therapeutics. The ongoing research into quinoxaline-based compounds, particularly in the areas of oncology, infectious diseases, and inflammation, promises to yield new and effective treatments for a multitude of human diseases. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. bio-protocol.org [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ripublication.com [ripublication.com]

- 20. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. sphinxsai.com [sphinxsai.com]

- 22. researchgate.net [researchgate.net]

- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. sketchviz.com [sketchviz.com]

- 26. dovepress.com [dovepress.com]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. dovepress.com [dovepress.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. researchgate.net [researchgate.net]

- 32. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

A Technical Guide to 6,7-Dimethoxyquinoxaline Derivatives: Synthesis, Properties, and Functions

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research of scientific and patent literature reveals a notable scarcity of specific information on the derivatives of 6,7-Dimethoxyquinoxalin-2-ol . The following guide therefore focuses on the broader class of 6,7-dimethoxyquinoxaline derivatives to provide the most relevant and available technical information. The synthesis and functionalization of the 2-ol (or its tautomeric 2-one) variant with the 6,7-dimethoxy substitution pattern is not well-documented in publicly accessible literature.

Introduction to 6,7-Dimethoxyquinoxaline Derivatives

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of methoxy groups at the 6 and 7 positions of the quinoxaline ring can significantly modulate the molecule's physicochemical properties and biological targets. This guide provides an overview of the synthesis and known functions of this class of compounds, based on the limited available data.

Synthesis of the 6,7-Dimethoxyquinoxaline Core

The primary and most common method for synthesizing the 6,7-dimethoxyquinoxaline core involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is a versatile and straightforward approach to creating a variety of substituted 6,7-dimethoxyquinoxalines.

General Experimental Protocol: Condensation Reaction

A typical procedure for the synthesis of 6,7-dimethoxyquinoxaline derivatives is as follows:

-

Reactant Mixture: A solution of a 1,2-dicarbonyl compound (1 mmol) and 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) is prepared in a suitable solvent, such as ethanol or toluene.

-

Catalyst Addition: An acid catalyst, for example, camphorsulfonic acid (20 mol%), may be added to facilitate the reaction.[1]

-

Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, cold water is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The solid product is then collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[1]

The following workflow diagram illustrates this general synthetic approach.

Known Derivatives and Their Biological Activities

While information on this compound is scarce, research on related structures such as quinazolines and quinolines with the same 6,7-dimethoxy substitution pattern is more abundant. These related compounds have shown a range of biological activities, which may provide insights into the potential functions of 6,7-dimethoxyquinoxaline derivatives.

A series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their cytotoxic properties.[2] The results indicated limited toxicity towards K562 (leukemia) and HUVEC (normal endothelial) cells, with IC50 values in the range of 100 to 400 µM after 48 hours of incubation.[2]

In another study, 6,7-dimethoxy-4-anilinoquinoline derivatives were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[3] Several of these compounds exhibited significant anticancer activity against various cancer cell lines. Specifically, compound 12n showed the most potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[3]

Quantitative Data Summary

| Compound Class | Derivative Example | Biological Target/Assay | Cell Line(s) | Activity (IC50) | Reference |

| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives | Compounds II and IV | Cytotoxicity (MTT Assay) | K562, HUVEC | 100 - 400 µM | [2] |

| 6,7-Dimethoxy-4-anilinoquinolineDerivatives | Compound 12n | c-Met Kinase Inhibition | - | 0.030 ± 0.008 µM | [3] |

Detailed Experimental Protocols

Synthesis of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione[2]

The starting material, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (0.01 mol), was dissolved in acetone (30 mL). To this solution, powdered anhydrous K₂CO₃ (0.01 mol), a catalytic amount of 98% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the appropriate chloroalkylamine (0.03 mol) were added. The reaction mixture was heated for 8-10 hours. After the reaction was complete, the inorganic residue was filtered off, and the solvent was evaporated. The resulting compound was purified by column chromatography using pure chloroform or a chloroform/methanol mixture (50:0.2, v/v) as the eluent.[2]

Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives (12a-s)[3]

A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) was stirred at reflux for 5 hours. The reaction mixture was then concentrated under reduced pressure. The solid residue was purified by column chromatography on silica gel, eluting with a CH₂Cl₂/CH₃OH mixture (10/1) to yield the target compounds.[3][4]

Signaling Pathways and Mechanisms of Action

For the 6,7-dimethoxy-4-anilinoquinoline derivatives , the primary mechanism of action is the inhibition of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is crucial in cell proliferation, survival, and migration, and its dysregulation is implicated in tumorigenesis.[3] By binding to the ATP-binding site of c-Met kinase, these compounds block the downstream signaling cascade, leading to their anticancer effects.[3]

The following diagram illustrates the inhibition of the c-Met signaling pathway.

Conclusion

While the specific derivatives of this compound remain an under-explored area of chemical space, the broader family of 6,7-dimethoxy substituted heterocyclic compounds, including quinazolines and quinolines, demonstrates significant potential in medicinal chemistry. The synthetic accessibility of the 6,7-dimethoxyquinoxaline core from 4,5-dimethoxy-1,2-phenylenediamine suggests that a variety of derivatives could be readily prepared. Further research into this specific scaffold may uncover novel compounds with valuable biological activities. The information presented in this guide on related structures can serve as a valuable starting point for such investigations.

References

An In-depth Technical Guide to the Safety and Handling of 6,7-Dimethoxyquinoxalin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 6,7-Dimethoxyquinoxalin-2-ol. However, a complete Safety Data Sheet (SDS) with comprehensive physical, chemical, and toxicological data is not publicly available. The information herein is compiled from an available but incomplete SDS and data from structurally related compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment. Users should conduct their own risk assessments and consult with institutional safety professionals.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its quinoxaline core is a feature of various biologically active molecules. This guide provides the most current and detailed safety and handling guidelines available for researchers, scientists, and drug development professionals working with this compound. Due to the limited availability of specific data, a cautious and conservative approach to handling is strongly recommended.

Hazard Identification and Classification

A complete GHS classification for this compound is not available. The available Safety Data Sheet indicates that the hazards of this compound are not fully known.[1] Therefore, it should be handled as a potentially hazardous substance. Based on the data for structurally similar compounds, the potential hazards may include skin, eye, and respiratory irritation.

GHS Pictograms: Not available. As a precaution, it is advisable to handle this compound as if it requires the GHS07 (Exclamation Mark) pictogram, indicating potential for skin and eye irritation, and being harmful if swallowed or inhaled.

Signal Word: Not available. A conservative approach would be to assume "Warning".

Hazard Statements: Not available. Based on related compounds, potential hazard statements could include:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: Not available. Based on best practices for handling chemicals with unknown hazards, the following precautionary statements are recommended:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Physical and Chemical Properties

Specific quantitative data for the physical and chemical properties of this compound are largely unavailable. The following table summarizes the known information and provides estimates where possible based on related structures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |

| Molecular Weight | 206.20 g/mol | [1] |

| Appearance | No data available | [1] |

| Odor | No data available | [1] |

| Melting Point | No data available | [1] |

| Boiling Point | No data available | [1] |

| Solubility | No data available | [1] |

| pH | No data available | [1] |

Toxicological Information

Detailed toxicological data for this compound has not been thoroughly investigated.[1] The following table is therefore based on general knowledge of similar compounds and should be interpreted with caution.

| Metric | Value | Species | Route |

| Acute Toxicity (LD50) | No data available | - | - |

| Skin Corrosion/Irritation | No data available | - | - |

| Serious Eye Damage/Irritation | No data available | - | - |

| Respiratory or Skin Sensitization | No data available | - | - |

| Germ Cell Mutagenicity | No data available | - | - |

| Carcinogenicity | No data available | - | - |

| Reproductive Toxicity | No data available | - | - |

| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - |

| Aspiration Hazard | No data available | - | - |

To the best of current knowledge, the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1]

Experimental Protocols and Handling

Due to the lack of specific experimental protocols in the public domain for this compound, the following section provides a general workflow for handling this and similar chemical compounds in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling compounds with unknown toxicological profiles.

General Handling Procedure

The following diagram outlines a safe handling workflow for weighing and preparing solutions of this compound.

Precautions for Safe Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid inhalation of vapor or mist.[1]

-

Keep away from sources of ignition - No smoking.[1]

-

Take measures to prevent the buildup of electrostatic charge.[1]

Conditions for Safe Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[1]

-

Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove victim to fresh air. If symptoms persist, seek medical attention.[1] |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[1] |

| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Use an inert absorbent material to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.

-

Clean: Decontaminate the spill area with a suitable cleaning agent.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]

-

Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[1]

-